![molecular formula C34H31CuN4Na3O6 B1139296 copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate CAS No. 11006-34-1](/img/structure/B1139296.png)
copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate
Overview
Description
This compound is characterized by its dark green to black appearance and is soluble in water . It is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
The preparation of copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate involves the extraction of chlorophyll from plant sources, followed by its conversion to chlorophyllin. The process typically includes the following steps:
Extraction of Chlorophyll: Chlorophyll is extracted from plant materials using solvents such as acetone or ethanol.
Saponification: The extracted chlorophyll is subjected to saponification using an alkaline solution, which converts it to chlorophyllin.
Copper Complex Formation: The chlorophyllin is then reacted with copper salts, such as copper sulfate, to form the copper complex.
Chemical Reactions Analysis
Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, where certain groups in the molecule are replaced by other atoms or groups
Scientific Research Applications
Photodynamic Therapy (PDT)
Overview : Photodynamic therapy utilizes photosensitizers that become activated by light to produce reactive oxygen species (ROS), leading to cell death in targeted tissues. Copper-based porphyrins have shown promise in this area due to their ability to absorb light and generate ROS effectively.
Applications :
- Cancer Treatment : Studies have demonstrated that copper porphyrins can selectively target cancer cells, inducing apoptosis when activated by specific wavelengths of light. For instance, the compound has been investigated for its efficacy against various cancer cell lines, showing significant cytotoxic effects when exposed to laser irradiation .
- Antiviral Properties : Recent research indicates that sodium copper chlorophyllin, a related compound, exhibits antiviral activities against viruses such as Influenza and HIV with IC50 values between 50 to 100 μM . This suggests potential applications in treating viral infections through photodynamic mechanisms.
Environmental Sensing
Overview : Porphyrins are recognized for their ability to act as sensors for various metal ions due to their unique electronic properties. The incorporation of copper enhances their sensitivity and selectivity.
Applications :
- Heavy Metal Detection : Copper trisodium porphyrins have been utilized in the development of sensors for detecting heavy metals like lead (Pb²⁺) and mercury (Hg²⁺). These sensors leverage fluorescence quenching mechanisms where the presence of target ions alters the fluorescence properties of the porphyrin .
- Composite Sensors : Recent advancements include the creation of composite materials combining copper porphyrins with other polymers or nanoparticles to enhance stability and performance in environmental monitoring applications . These materials provide rapid on-site detection capabilities for pollutants.
Food Science
Overview : The application of copper trisodium porphyrins extends into food science as a natural colorant and preservative.
Applications :
- Food Additive : Sodium copper chlorophyllin is commonly used as a food coloring agent due to its vibrant green color derived from chlorophyll. It is considered safe and is used in various food products .
- Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which can help in preserving food quality by preventing oxidative degradation . This property is particularly valuable in extending the shelf life of food products.
Data Summary
The following table summarizes key applications of copper trisodium 3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate:
Mechanism of Action
The mechanism of action of copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate involves its interaction with various molecular targets and pathways. The compound can interact with DNA, leading to modifications in DNA conformation and cleavage of DNA strands through oxidative mechanisms . Additionally, it can generate reactive oxygen species and influence mitochondrial membrane potential, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate can be compared with other copper-based compounds, such as:
Biological Activity
The compound copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate is a derivative of chlorophyllin known for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicine and nutrition.
Chemical Structure and Properties
This compound has a complex porphyrin structure that includes a copper ion coordinated to a modified chlorophyll molecule. The presence of the copper ion enhances its biological activity compared to other chlorophyll derivatives.
Property | Value |
---|---|
Molecular Formula | C₃₄H₃₁CuN₄Na₃O₆ |
Molecular Weight | 724.148 g/mol |
Solubility | Water-soluble |
CAS Number | 11006-34-1 |
Antioxidant Properties
Copper chlorophyllin exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for preventing cellular damage and may contribute to its potential anticarcinogenic effects .
Cytotoxic Effects
Research indicates that copper porphyrins can exhibit cytotoxicity against cancer cell lines. For instance, a study involving copper (II) tetraphenylporphyrin demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC₅₀ value of 32.07 μg/mL . This suggests that the compound could be developed as a chemotherapeutic agent.
The biological activity of this compound is believed to involve several mechanisms:
- Metal Ion Interaction : The copper ion plays a critical role in the compound's reactivity and interaction with biological macromolecules.
- Porphyrin Structure : The unique structure allows for electron transfer processes that can lead to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells.
- Antioxidant Mechanism : By acting as an electron donor or acceptor, the compound can neutralize free radicals effectively.
Case Studies and Research Findings
- Clinical Trials : A placebo-controlled trial indicated that sodium copper chlorophyllin is absorbed into the bloodstream when taken orally at doses of 300 mg/day . This absorption supports its potential use as a dietary supplement.
- In Vitro Studies : Various studies have demonstrated that chlorophyllin derivatives can inhibit cancer cell proliferation and induce apoptosis through ROS generation .
- Toxicity Studies : Toxicity assessments in animal models have shown that copper chlorophyllin is generally safe for consumption at therapeutic doses .
Properties
IUPAC Name |
copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-ZWPRWVNUSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045956 | |
Record name | Chlorophyllide Cu complex sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-34-1 | |
Record name | Chlorophyllide Cu complex sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM COPPER CHLOROPHYLLIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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